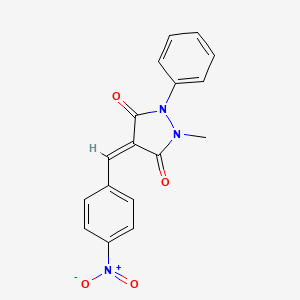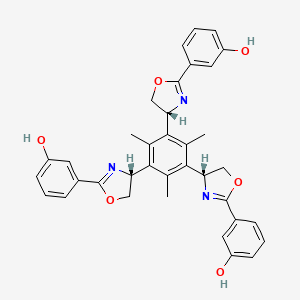![molecular formula C9H12N4O2 B15212103 2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol CAS No. 88713-45-5](/img/structure/B15212103.png)
2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol typically involves the formation of the triazolopyridine core followed by functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl or MnO2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis and mechanochemical methods are promising due to their efficiency and scalability. These methods reduce unwanted byproducts and eliminate the need for hazardous solvents .
Análisis De Reacciones Químicas
Types of Reactions
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be performed using agents like NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2
Reduction: NaBH4
Substitution: Various nucleophiles under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of light-emitting materials for OLED devices.
Mecanismo De Acción
The mechanism of action of 2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways. The compound binds to the active site of these enzymes, blocking their activity and thereby modulating the associated biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolopyridine core but lacks the methoxyethanol group.
2-Amino[1,2,4]triazolo[1,5-a]pyridine: Similar structure but different functional groups.
Uniqueness
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol is unique due to the presence of the methoxyethanol group, which enhances its solubility and potentially its biological activity. This functional group also allows for further chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
88713-45-5 |
|---|---|
Fórmula molecular |
C9H12N4O2 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
2-[(8-amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H12N4O2/c10-7-2-1-3-13-9(7)11-8(12-13)6-15-5-4-14/h1-3,14H,4-6,10H2 |
Clave InChI |
DXOXMGXGVYTNTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC(=N2)COCCO)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



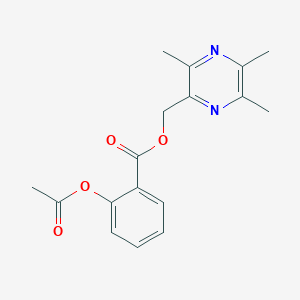
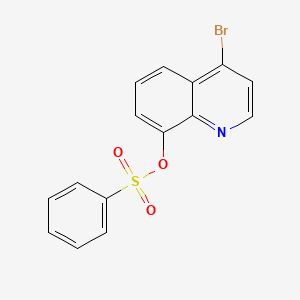

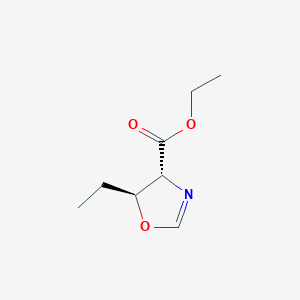
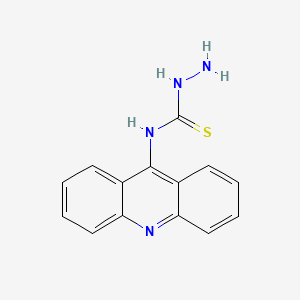
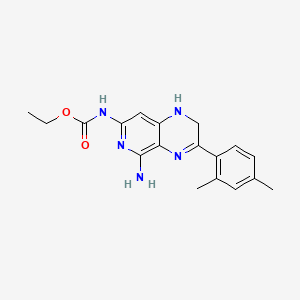
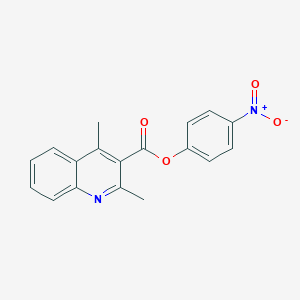
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)

